Ethylene bisacrylamide

CAS No.: 2956-58-3

Cat. No.: VC3697241

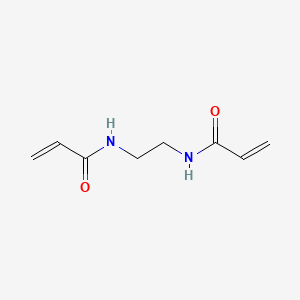

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2956-58-3 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |

| Standard InChI | InChI=1S/C8H12N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |

| Standard InChI Key | AYGYHGXUJBFUJU-UHFFFAOYSA-N |

| SMILES | C=CC(=O)NCCNC(=O)C=C |

| Canonical SMILES | C=CC(=O)NCCNC(=O)C=C |

Introduction

Chemical Identity and Properties

Ethylene bisacrylamide, also scientifically known as N,N'-ethylenebisacrylamide, is a bifunctional compound with two acrylamide groups connected by an ethylene bridge. This structural arrangement enables its principal function as a cross-linking agent in polymer chemistry.

Basic Chemical Information

| Property | Value |

|---|---|

| CAS Number | 2956-58-3 |

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.196 g/mol |

| IUPAC Name | N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |

| Melting Point | 141°C to 143°C |

| Purity (Commercial) | ≥96% |

The compound features a symmetric structure with acrylamide groups on both ends of an ethylene spacer, giving it unique reactivity patterns that make it particularly valuable for cross-linking applications . This molecular architecture directly contributes to its effectiveness in forming gel networks with controlled porosity.

Nomenclature and Synonyms

Ethylene bisacrylamide is referenced in scientific literature under various names, which can create some confusion in research contexts. Common synonyms include:

-

N,N'-ethylenebisacrylamide

-

Ethylene bis acrylamide

-

N,N'-ethane-1,2-diyl diacrylamide

-

2-propenamide, N,N'-1,2-ethanediylbis

This diversity in nomenclature reflects both its chemical structure and its historical development as a laboratory reagent across different research traditions.

Physical Characteristics

Structural Features

The molecular architecture of ethylene bisacrylamide consists of two unsaturated acrylamide groups joined by an ethylene bridge. This structure is crucial for its function in polymer chemistry:

-

The vinyl groups (C=C) serve as reactive sites for polymerization

-

The amide linkages provide hydrogen bonding capabilities

-

The ethylene bridge provides flexibility to the resulting polymer network

These structural features collectively enable the compound to form crosslinked networks with precise and adjustable properties.

Synthesis and Production

Laboratory Synthesis Methods

The synthesis of ethylene bisacrylamide typically involves reactions between acryloyl chloride and ethylenediamine under controlled conditions. While specific industrial methods may vary, the general synthetic approach follows established organic chemistry pathways for amide formation.

Polymerization Mechanism

The polymerization process involving ethylene bisacrylamide follows a free radical mechanism that can be summarized as follows:

-

Initiation: Free radicals are generated by initiators such as ammonium persulfate and tetramethylethylenediamine (TEMED)

-

Propagation: These free radicals convert acrylamide monomers to reactive species

-

Chain growth: The reactive monomers combine with unactivated monomers, extending the polymer chain

-

Cross-linking: Ethylene bisacrylamide creates bridges between the growing polymer chains, forming a three-dimensional network

The resulting gel structure depends critically on the ratio of acrylamide to ethylene bisacrylamide, with this ratio determining the porosity and mechanical properties of the final product.

Applications in Scientific Research

Gel Electrophoresis

The most prominent application of ethylene bisacrylamide is in polyacrylamide gel electrophoresis (PAGE), a fundamental technique in molecular biology and biochemistry. In this context:

-

Ethylene bisacrylamide serves as the cross-linking agent that creates the gel matrix

-

The cross-linking density (determined by ethylene bisacrylamide concentration) controls the pore size of the gel

-

The resulting pore size determines the molecular sieving properties, enabling separation of proteins and nucleic acids by size

This application has made ethylene bisacrylamide an indispensable reagent in modern molecular biology laboratories worldwide, supporting critical research in genomics, proteomics, and related fields.

Pharmaceutical Applications

In pharmaceutical research and development, ethylene bisacrylamide serves multiple functions:

-

As an intermediate in pharmaceutical synthesis

-

In drug delivery systems utilizing crosslinked polymers

-

As a component in the development of controlled-release formulations

The ability to form hydrogels with defined properties makes ethylene bisacrylamide-containing polymers valuable for pharmaceutical applications requiring precise control of drug release kinetics.

Biomedical Engineering

The unique properties of crosslinked polyacrylamide networks have led to various biomedical applications:

-

Tissue engineering scaffolds that mimic extracellular matrix properties

-

Biosensor development for diagnostic applications

-

Immobilization matrices for enzymes and other biomolecules

These applications leverage the biocompatibility and adjustable mechanical properties of ethylene bisacrylamide-crosslinked polymers.

Research Findings and Developments

Polymer Particles with Antibody-like Binding

Research has demonstrated that ethylene bisacrylamide derivatives can be used to create specialized polymer particles with selective binding properties. In one study, N,N'-1,2 dihydroxy-ethylene-bis(acrylamide) was incorporated into a polymer formulation containing glucose oxidase. The resulting polymer particles exhibited specific binding capacity for glucose oxidase up to 0.557 microgram per 100 mg dry weight of polymer particles .

These findings suggest potential applications in:

Reducible Polymers for Gene Delivery

Advanced research has explored modified bisacrylamide compounds, such as cystamine bisacrylamide (CBA), for gene delivery applications. These polymers incorporate disulfide bonds that can be cleaved in the reducing environment of the cell cytoplasm, providing a mechanism for controlled release of genetic material.

Studies have shown that these reducible polymers offer advantages over non-degradable alternatives:

The principle of reduction-sensitive crosslinking represents an important advancement in the application of bisacrylamide chemistry to biomedical challenges.

Structural Insights into Polyacrylamide Gels

Fundamental research into the structure of crosslinked polyacrylamide gels has revealed that these materials consist primarily of:

-

Segments of linear polyethylene backbone

-

Alternate backbone carbon atoms bearing primary amide groups

This structural understanding helps explain key properties of these gels:

-

Their hydrophilic character

-

Low adsorption of macromolecules

-

Mechanical stability suitable for electrophoretic applications

Future Perspectives and Emerging Applications

Advanced Biomaterials

Ongoing research suggests expanding applications for ethylene bisacrylamide in advanced biomaterials:

-

Smart hydrogels responding to environmental stimuli

-

Bioprinting applications requiring precisely controlled gel properties

-

Targeted drug delivery systems with programmable release kinetics

These emerging applications build upon the fundamental crosslinking chemistry while introducing new functionalities through chemical modifications or processing innovations.

Analytical Chemistry Advances

In analytical chemistry, ethylene bisacrylamide continues to evolve beyond traditional electrophoresis applications:

-

Microfluidic devices with integrated gel elements

-

Advanced separation media for complex biological samples

-

Molecularly imprinted polymers for specific molecular recognition

These developments represent the continuing relevance of this classic crosslinking agent in contemporary analytical science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume